

# A Comparative Safety Analysis of Fenpipramide and Other Antispasmodic Agents

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## Compound of Interest

Compound Name: Fenpipramide

Cat. No.: B1207749

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the safety profiles of **Fenpipramide** and other commonly used antispasmodic drugs. The information is intended to support researchers and drug development professionals in evaluating the relative safety of these compounds. The comparison is based on available preclinical and clinical data.

## Introduction to Antispasmodics

Antispasmodics are a class of drugs used to relieve cramps or spasms of the smooth muscle, particularly in the gastrointestinal (GI) tract. They are broadly categorized based on their mechanism of action, which dictates their efficacy and safety profile. The main classes include:

- **Anticholinergics/Antimuscarinics:** These agents, such as dicyclomine and hyoscyamine, work by blocking the action of acetylcholine at muscarinic receptors on smooth muscle cells, leading to muscle relaxation.
- **Calcium Channel Blockers:** This category includes drugs like otilonium bromide and pinaverium bromide, which inhibit the influx of calcium into smooth muscle cells, a critical step for muscle contraction.
- **Direct Smooth Muscle Relaxants:** Agents like mebeverine are thought to have a direct effect on the smooth muscle of the GI tract, independent of the autonomic nervous system.

**Fenpipramide** is classified as a parasympatholytic agent, indicating it opposes the effects of the parasympathetic nervous system, likely through anticholinergic activity[1]. It was formerly used in humans as a spasmolytic in obstetrics[1].

## Comparative Safety Data

The following tables summarize the available quantitative safety data for **Fenpipramide** and a selection of other antispasmodics. It is important to note that direct comparison of these values should be done with caution due to variations in study design, animal models, and patient populations.

### Preclinical Acute Toxicity Data

Drug	Animal Model	Route of Administration	LD50	Reference(s)
Fenpipramide	Rat	Oral	250-500 mg/kg	[1]
Mouse	Intravenous	30 mg/kg	[1]	
Dicyclomine	Rat	Oral	1290 mg/kg	[2][3][4]
Mouse	Oral	625 mg/kg	[5][6]	
Hyoscyamine	Rat	Oral	375 mg/kg	[7][8][9]
Mouse	Oral	75 mg/kg	[10]	
Mebeverine	Rat	Oral	1540 mg/kg	[11][12][13]
Pinaverium Bromide	Rat	Oral	1145 mg/kg	[1]
Mouse	Oral	1400 mg/kg	[14][15]	
Otilonium Bromide	Mouse	Intraperitoneal	87.0 mg/kg	[16]

No Observable Adverse Effect Level (NOAEL) for **Fenpipramide** in a 30-day repeated-dose oral study in rats was established at 0.2 mg/kg bw/day[1].

## Clinical Adverse Events

The table below presents the incidence of common adverse events reported in clinical trials for various antispasmodics. Data for **Fenpipramide** in a clinical setting is not readily available from recent literature, reflecting its discontinued use in humans.

Drug	Most Common Adverse Events	Incidence in Clinical Trials	Reference(s)
Fenpipramide	Data not available	-	
Dicyclomine	Dry mouth, Dizziness, Blurred vision, Nausea	Reported by 61% of patients in controlled trials.	[17][18][19]
Hyoscyamine	Dry mouth, Dizziness, Blurred vision, Constipation	Dose-related and variable; quantitative data from comparative trials is limited.	[20][21][22]
Otilonium Bromide	Abdominal pain, Bloating	Incidence of adverse effects was 7.6% in one study. Most adverse events were of mild/moderate severity and not considered related to treatment.	[10][23]
Pinaverium Bromide	Epigastric pain/fullness, Nausea, Constipation, Headache, Dry mouth	Minor digestive disorders reported in less than 1% of patients.	
Mebeverine	Abdominal pain, Abnormal bowel habits, Bloating	Adverse events were rare and mainly associated with IBS symptoms. Incidence not significantly different from placebo.	

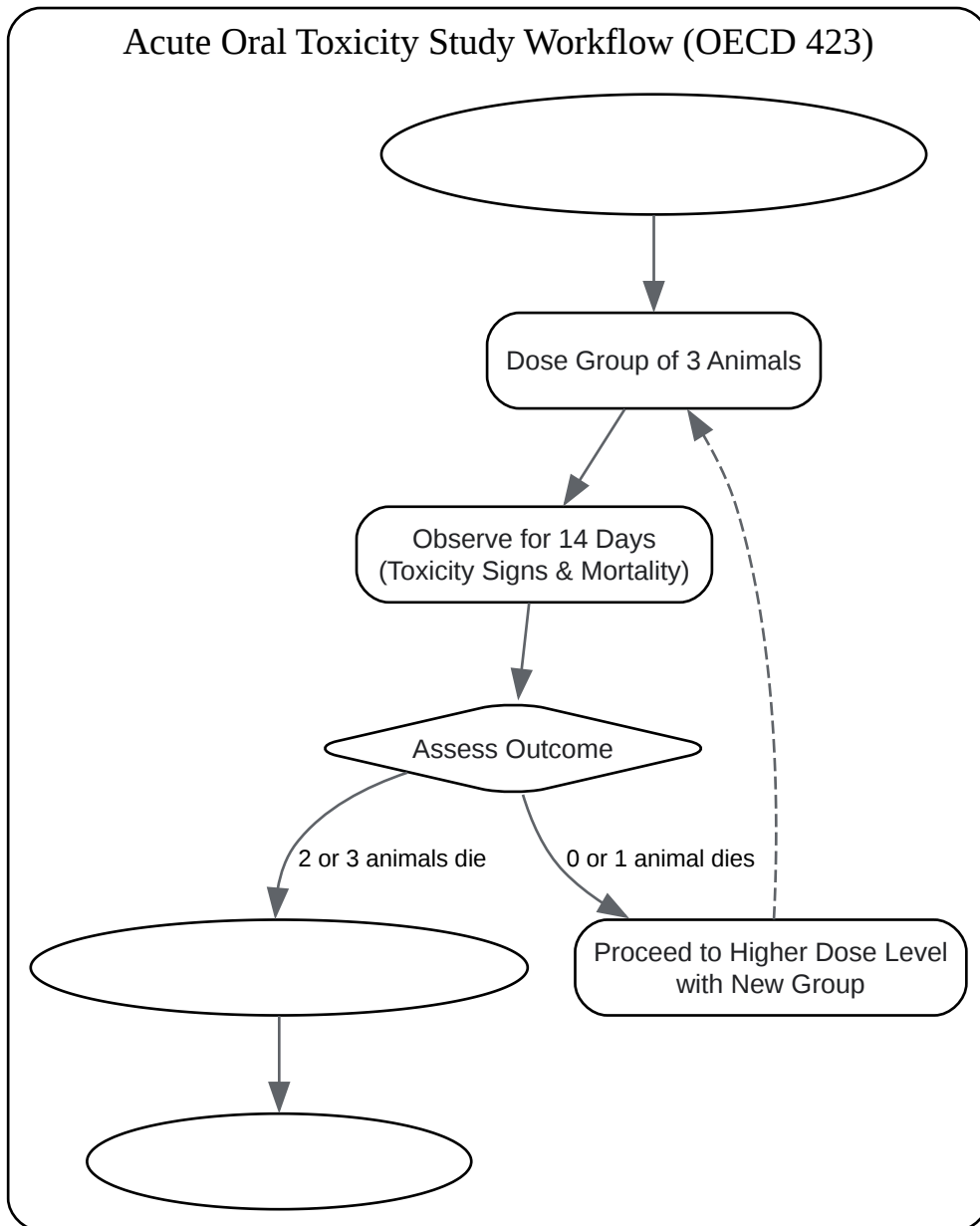
## Experimental Protocols

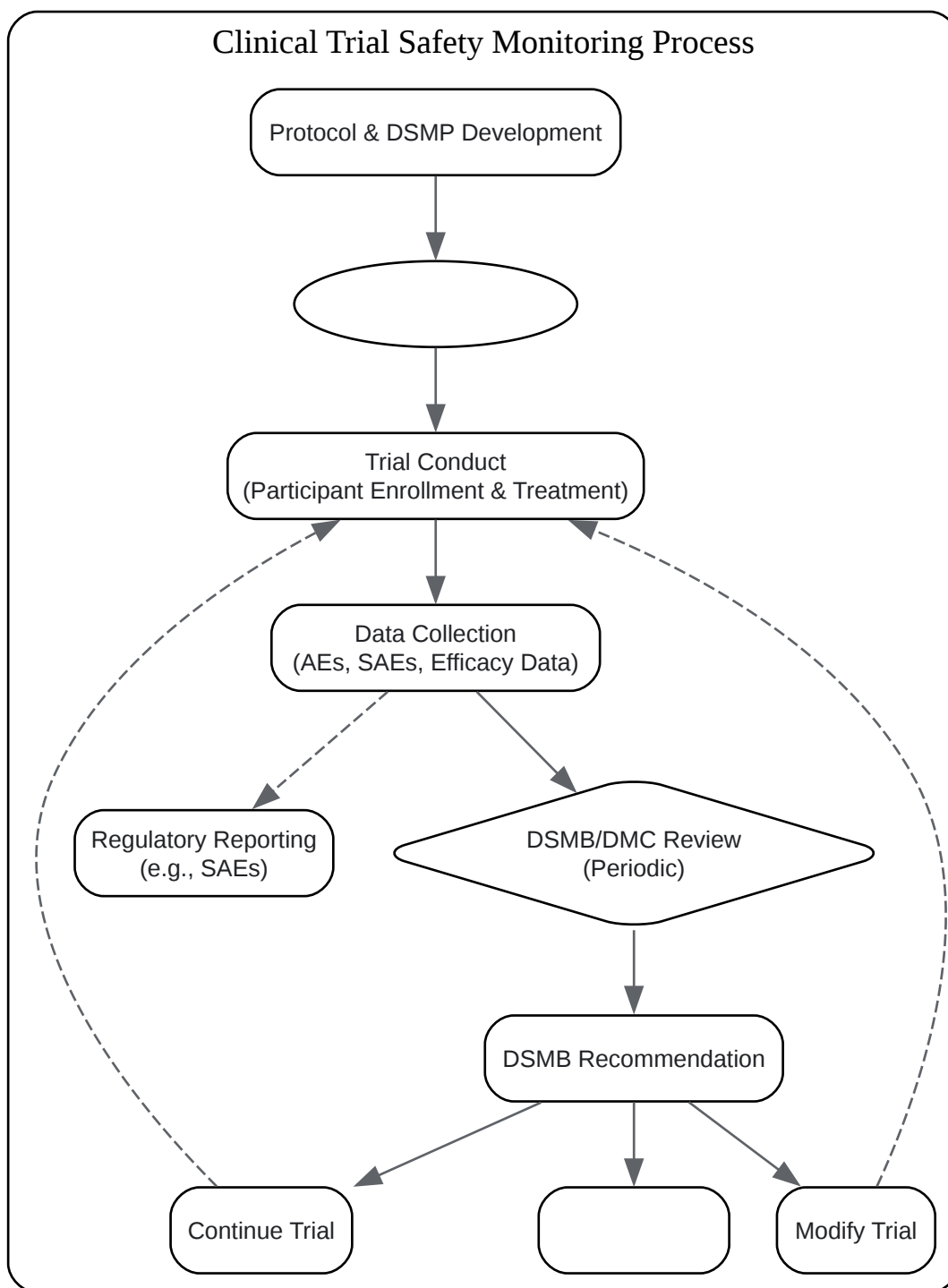
### Preclinical Acute Oral Toxicity Study (General Protocol based on OECD Guidelines)

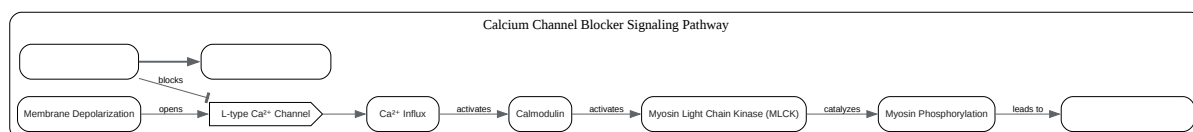
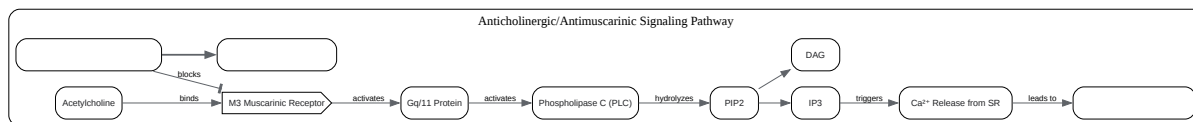
A standardized protocol, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) Guideline 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure), is typically followed to determine the LD50 of a substance[11][14].

- Objective: To determine the median lethal dose (LD50) of a test substance after a single oral administration.
- Test Animals: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains) of a single sex (usually females, as they are often slightly more sensitive) are used[11].
- Housing and Feeding: Animals are housed in controlled environmental conditions with a standard diet and access to water ad libitum[11].
- Dose Administration: The test substance is administered as a single oral dose via gavage. The volume administered is generally kept low to avoid physical distress[11].
- Procedure (Example: Acute Toxic Class Method - OECD 423):
  - A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
  - A small group of animals (e.g., 3) is dosed at the starting level.
  - The outcome (survival or death) determines the next step. If mortality is observed in two or three of the animals, the test is stopped, and the substance is classified at that dose level. If one or no animals die, the test is repeated at a higher dose level with another group of animals.
  - This stepwise procedure continues until a defined endpoint is reached, allowing for classification of the substance's toxicity.

- **Observations:** Animals are observed for signs of toxicity and mortality shortly after dosing and periodically for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded weekly.
- **Pathology:** At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.







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